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Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic
treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-
binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug
Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps,
reducing the intracellular concentration of cytotoxic agents. CBT-1®, an orally administered
bisbenzylisoquinoline plant alkaloid, has emerged as a promising chemosensitizer by directly
inhibiting these transporters. This technical guide provides a comprehensive overview of CBT-
1®, detailing its mechanism of action, summarizing key preclinical and clinical data, and
outlining relevant experimental protocols.

Mechanism of Action

CBT-1® functions as a potent, competitive inhibitor of both P-glycoprotein (ABCB1) and
Multidrug Resistance-Associated Protein 1 (ABCC1).[1] Its primary mechanism involves
binding to the drug-binding sites of these transporters, thereby preventing the efflux of co-
administered chemotherapeutic agents and increasing their intracellular accumulation and
cytotoxicity.

At lower concentrations (<1 uM), CBT-1® has been observed to stimulate the ATPase activity
of P-gp, a characteristic shared with other P-gp inhibitors.[1] This initial stimulation is followed
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by inhibition at higher concentrations. The binding of CBT-1® to P-gp is a competitive
interaction, as demonstrated by its ability to displace the photoaffinity label
[125l]iodoarylazidoprazosin (IAAP).[1] While the precise binding site on P-gp has not been fully
elucidated, molecular modeling studies of related compounds suggest interactions within the
transmembrane domains that form the drug-binding pocket.

The inhibitory action of CBT-1® is not universal across all ABC transporters; it does not
significantly affect the function of ABCG2.[1] This selectivity for ABCB1 and ABCC1 makes it an
attractive candidate for targeted chemosensitization in tumors overexpressing these specific
transporters.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of
CBT-1®.

Table 1: In Vitro Inhibition of ABC Transporters by CBT-1®

Cell
Parameter Transporter Value ) Reference
Line/System

P-
IC50 (vs. [1251]- ® )
P-gp (ABCB1) 0.14 uM overexpressing [1]
IAAP)
cells
Concentration for
P-gp
50% Max ]
P-gp (ABCB1) 0.28 uM overexpressing [1]
ATPase
. . cells
Stimulation
Concentration for P-gp
Complete P-gp (ABCB1) 1uM overexpressing [1]
Inhibition cells
Concentration for MRP1-
Complete MRP1 (ABCC1) 10 pM overexpressing [1]
Inhibition cells
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Table 2: Reversal of Chemotherapeutic Resistance by CBT-1® in Cancer Cell Lines

Chemotherape Cancer Cell CBT-1® Fold-Reversal
. . . . Reference
utic Agent Line Concentration of Resistance
] ] Complete
Vinblastine SW620 Ad20 1uM [1]
Reversal
) Complete
Paclitaxel SW620 Ad20 1uM [1]
Reversal
) ) Complete
Depsipeptide SW620 Ad20 1uM [1]
Reversal
Table 3: Clinical Pharmacodynamic Effects of CBT-1®
Patient CBT-1®
Parameter Method . Effect Reference
Population Dose
Rhodamine
51%-100%
Efflux from Flow ) 500 mg/m?
Solid Tumors lower (p < [2][3]
CD56+ Cytometry for 7 days
.0001)
PBMCs
99mTc- 71.9%
sestamibi SPECT ) 500 mg/m? median
] ] Solid Tumors ) [2][3]
Liver Uptake Imaging for 7 days increase (p <
(AUCO0-3) .0001)

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CBT-1® are provided
below.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp
substrate, rhodamine 123, from cells overexpressing P-gp.
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Materials:

P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19) and parental control cells.

Rhodamine 123 (Sigma-Aldrich).

CBT-1® and other inhibitors (e.g., verapamil, valspodar).

Cell culture medium.

Phosphate-buffered saline (PBS).

Flow cytometer.
Protocol:

e Harvest and wash cells, then resuspend in culture medium at a concentration of 1 x 10”6
cells/mL.

 Incubate cells with 0.5 pg/mL rhodamine 123 in the presence or absence of varying
concentrations of CBT-1® (e.g., 0.1, 1, 10 uM) for 30 minutes at 37°C.

¢ Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

» Resuspend the cells in rhodamine-free medium with or without the continued presence of the
inhibitor.

e Incubate for 1 hour at 37°C to allow for efflux.

o Analyze the intracellular fluorescence of the cells by flow cytometry. A shift in the
fluorescence histogram to the right in the presence of the inhibitor indicates inhibition of P-
gp-mediated efflux.

Calcein AM Efflux Assay for MRP1 Inhibition

This assay assesses the inhibition of MRP1-mediated efflux of calcein, the fluorescent product
of the non-fluorescent substrate calcein AM.

Materials:
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 MRP1-overexpressing cells (e.g., ABCC1l-transfected HEK293) and control cells.
e Calcein AM (acetoxymethyl ester of calcein).

o CBT-1® and other inhibitors (e.g., MK-571).

e Cell culture medium.

 PBS.

e Fluorescence plate reader or flow cytometer.

Protocol:

e Seed cells in a 96-well plate and allow them to adhere overnight.

e Pre-incubate the cells with varying concentrations of CBT-1® or a known MRP1 inhibitor in
culture medium for 30 minutes at 37°C.

e Add calcein AM to a final concentration of 1 uM and incubate for an additional 30 minutes at
37°C.

¢ \Wash the cells with ice-cold PBS to remove extracellular calcein AM.

o Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation
~490 nm, emission ~515 nm) or a flow cytometer. An increase in fluorescence in the
presence of the inhibitor indicates MRP1 inhibition.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is
coupled to substrate transport.

Materials:
e P-gp-containing membranes (e.g., from P-gp-overexpressing cells).

« CBT-1®.
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o ATP.

Assay buffer (containing MgCl2, EGTA, and a buffer like Tris-HCI).

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

96-well plates.

Plate reader.
Protocol:

o Prepare a reaction mixture containing P-gp membranes and varying concentrations of CBT-
1® in the assay buffer.

« Initiate the reaction by adding ATP.
 Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
» Stop the reaction by adding the Pi detection reagent.

e Measure the absorbance at the appropriate wavelength to quantify the amount of Pi
released.

» Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence
of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and determine the ability of a
chemosensitizer to reverse drug resistance.

Materials:
e Cancer cell lines (drug-sensitive parental and drug-resistant).
o Chemotherapeutic agent (e.g., doxorubicin, paclitaxel).

« CBT-1®.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

96-well plates.

Plate reader.
Protocol:
e Seed cells in 96-well plates and allow them to attach overnight.

o Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the
absence and presence of a non-toxic concentration of CBT-1®.

 Incubate the cells for a specified period (e.g., 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
reduce the yellow MTT to purple formazan crystals.

e Add the solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at approximately 570 nm using a plate reader.

o Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%)
and the fold-reversal of resistance (IC50 of drug alone / IC50 of drug + CBT-1®).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of
action of CBT-1® and a typical experimental workflow for its evaluation.
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Caption: Mechanism of CBT-1® as a chemosensitizer.
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Caption: Experimental workflow for evaluating CBT-1®.

Clinical Development

CBT-1® has been evaluated in several clinical trials. A pharmacodynamic study in patients with
solid tumors demonstrated that oral administration of CBT-1® at 500 mg/m? for 7 days
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significantly inhibited P-gp function in peripheral blood mononuclear cells and in the liver, as
measured by rhodamine efflux and 99mTc-sestamibi imaging, respectively.[2][3] Importantly,
this study and earlier Phase | trials indicated that CBT-1® did not significantly alter the
pharmacokinetics of co-administered paclitaxel or doxorubicin and was associated with minimal
toxicity, with side effects primarily related to the chemotherapeutic agent.

A Phase | clinical trial (NCT03002805) investigated CBT-1® in combination with doxorubicin in
patients with metastatic, unresectable sarcomas who had previously progressed on
doxorubicin. The study aimed to determine the maximum tolerated dose and recommended
Phase Il dose of the combination. Patients received CBT-1® on days 1-7 and doxorubicin on
days 5 and 6 of a 21-day cycle.

Conclusion

CBT-1® is a potent and selective inhibitor of the ABC transporters P-gp (ABCB1) and MRP1
(ABCC1), which are key mediators of multidrug resistance in cancer. Preclinical studies have
robustly demonstrated its ability to reverse resistance to a variety of chemotherapeutic agents
in vitro. Clinical studies have confirmed its P-gp inhibitory activity in patients at well-tolerated
doses without significant pharmacokinetic interactions with co-administered chemotherapy.
These findings support the continued investigation of CBT-1® as a promising chemosensitizing
agent to improve the efficacy of conventional cancer therapies in patients with drug-resistant
tumors. Further clinical evaluation in well-defined patient populations with tumors known to
overexpress ABCB1 and/or ABCC1 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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